1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Brand Name: Vulcanchem
CAS No.: 96761-00-1
VCID: VC0193350
InChI: InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1
SMILES: C1=COC(C1O)CO
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

CAS No.: 96761-00-1

VCID: VC0193350

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol - 96761-00-1

Description

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, also known as D-ribal, is a glycal derivative of ribose. It serves as a crucial building block in the synthesis of 2'-deoxynucleosides, which are essential components of DNA. This makes it particularly significant in nucleic acid chemistry. 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol has gained attention for its unique chemical properties and applications in synthesizing modified nucleosides.

This compound is a ribofuranoid glycal that can be cross-coupled with iodoheterocycles to produce 2'-deoxy-C-nucleosides . Researchers have explored its use in creating various C-glycosides and other modified sugar derivatives . One similar compound, D-erythro-Pent-1-enitol, 1,4-anhydro-2-deoxy-, 3,5-diacetate, has a CAS No. 10226-94-5 and a molecular formula of C9H12O5 . Another related compound is ((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol, which has a molecular weight of 354.5 g/mol .

The enzyme nucleoside 2-deoxyribosyltransferase can transiently generate D-ribal during the hydrolysis of 2'-deoxynucleosides. This enzyme can then use D-ribal to synthesize new deoxyribonucleosides in the presence of nucleic acid bases, offering a novel approach to producing 2'-deoxynucleosides.

CAS No. 96761-00-1
Product Name 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name (2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol
Standard InChI InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1
Standard InChIKey SGOSIWMWLVSBIC-CRCLSJGQSA-N
SMILES C1=COC(C1O)CO
Canonical SMILES C1=COC(C1O)CO
Purity > 95%
Synonyms 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol; D-Ribal
PubChem Compound 126055
Last Modified Apr 15 2024

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